Diphenic acid

Overview

Description

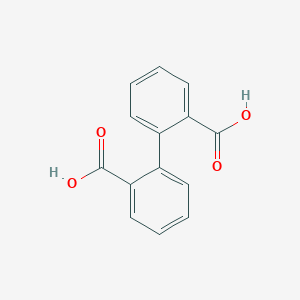

Diphenic acid, also known as [1,1’-Biphenyl]-2,2’-dicarboxylic acid, is an organic compound with the molecular formula C14H10O4. It is a white solid that is most commonly studied among several isomeric dicarboxylic acids of biphenyl. This compound can be prepared in the laboratory and is also a product of microbial action on phenanthrene .

Synthetic Routes and Reaction Conditions:

Diazotization of Ortho-Aminobenzoic Acid: This method involves converting ortho-aminobenzoic acid to its diazonium salt, followed by reduction to this compound using copper (I) as a catalyst.

Oxidation of Phenanthrene: Phenanthrene can be oxidized by peracetic acid, which is prepared from acetic acid and hydrogen peroxide.

Industrial Production Methods:

Microbial Degradation: this compound can be produced through the microbial degradation of phenanthrene, which is a polycyclic aromatic hydrocarbon.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various products, including phenanthrenequinone.

Reduction: The reduction of this compound can be achieved using reducing agents such as copper (I).

Substitution: this compound can participate in substitution reactions, particularly in the presence of suitable catalysts and reagents.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, chromium trioxide, potassium dichromate, potassium permanganate.

Reducing Agents: Copper (I).

Major Products:

Phenanthrenequinone: Formed through the oxidation of this compound.

Diphenic Anhydride: Formed through the reaction of this compound with carbodiimide chemical fuel.

Mechanism of Action

Target of Action

Diphenic acid, also known as Dibenzoic acid, is an organic compound with the formula (C6H4CO2H)2 . It is primarily used as a pharmaceutical intermediate and can be utilized in synthesizing certain dyes . .

Mode of Action

For instance, it can form a variety of coordination polymers , which suggests that it may interact with metal ions in biological systems.

Biochemical Pathways

This compound is a product of the microbial action on phenanthrene . It is a downline metabolite of 9,10-dihydroxyphenanthrene . This compound has been demonstrated to produce carbon (IV) oxide and is linked to phthalate . It is equivalent to 1-hydroxy-2-naphthoic acid, a metabolite that ends the phenanthrene metabolic pathway .

Result of Action

It is known that this compound can form a variety of coordination polymers , suggesting that it may have effects on the structure and function of biological macromolecules.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the molar ratio of phenanthrene to acetic acid is a dominant factor influencing the yields of this compound . Additionally, the reaction temperature and the presence of other chemicals, such as hydrogen peroxide, can also affect the formation and action of this compound .

Scientific Research Applications

Diphenic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Phthalic Acid: Similar in structure but with carboxyl groups on adjacent carbon atoms of a single benzene ring.

Terephthalic Acid: Similar in structure but with carboxyl groups on opposite carbon atoms of a single benzene ring.

Uniqueness of Diphenic Acid:

Biphenyl Nucleus: this compound has a unique biphenyl nucleus with carboxyl groups on each benzene ring, which distinguishes it from other dicarboxylic acids.

Microbial Degradation Product: It is specifically a product of microbial degradation of phenanthrene, which is not common among other similar compounds.

Biological Activity

Diphenic acid, also known as 4,4'-diphenic acid or diphenyl-2,2'-dicarboxylic acid, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological properties of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is a biphenyl compound characterized by two phenolic rings connected by a dicarboxylic acid functional group. Its structural formula can be represented as follows:

This compound exhibits unique conformational properties that influence its biological activity. The ability to form intramolecular anhydrides has been demonstrated, which may play a role in its reactivity and interactions with biological targets .

1. Antimicrobial Activity

This compound and its derivatives have shown significant antimicrobial properties. A study reported the synthesis of this compound monohydroxamides that exhibited inhibitory activity against DNA gyrase, an essential enzyme for bacterial DNA replication . This suggests potential applications in developing new antibiotics.

2. Antioxidant Properties

Research indicates that this compound possesses antioxidant capabilities, which can mitigate oxidative stress in cells. This property is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

3. Antitumor Activity

This compound has been investigated for its antitumor effects. It has been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of cell signaling pathways. The compound's ability to act as a "conformation lock" in bihelical structures enhances its potential as a therapeutic agent .

The biological activity of this compound is attributed to several mechanisms:

- DNA Interaction : The compound's ability to inhibit DNA gyrase suggests that it can interfere with DNA replication in bacteria, making it a candidate for antibiotic development.

- Reactive Oxygen Species (ROS) Scavenging : By neutralizing ROS, this compound helps protect cells from oxidative damage.

- Apoptosis Induction : this compound can trigger programmed cell death in cancer cells by activating specific signaling pathways.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Study on Antimicrobial Activity : A series of experiments demonstrated that this compound derivatives effectively inhibited bacterial growth in vitro, showcasing their potential as novel antimicrobial agents .

- Cancer Research : In vitro studies revealed that this compound could induce apoptosis in various cancer cell lines, providing evidence for its use in cancer therapy .

Data Summary

Properties

IUPAC Name |

2-(2-carboxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O4/c15-13(16)11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(17)18/h1-8H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWZCCUDJHOGOSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060064 | |

| Record name | [1,1'-Biphenyl]-2,2'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS] | |

| Record name | Diphenic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20634 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000001 [mmHg] | |

| Record name | Diphenic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20634 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

482-05-3 | |

| Record name | Diphenic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=482-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIPHENIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1966 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [1,1'-Biphenyl]-2,2'-dicarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [1,1'-Biphenyl]-2,2'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Biphenyl-2,2'-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.889 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QY5X735ZIM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Diphenic acid is frequently obtained via the oxidation of phenanthrene. One method utilizes peracetic acid generated in situ from acetic acid and hydrogen peroxide. [, ] This approach often involves reaction distillation and can be optimized by adjusting parameters such as molar ratios of reactants, reaction time, and temperature. [, ]

A: The molecular formula of this compound is C14H10O4. Its molecular weight is 242.23 g/mol. []

A: Researchers frequently use Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to characterize this compound and its derivatives. IR spectroscopy reveals information about functional groups, particularly the characteristic carbonyl stretches of carboxylic acids. NMR spectroscopy provides insights into the structure and connectivity of atoms within the molecule. MS is useful for determining molecular weight and analyzing fragmentation patterns. [, , , ]

A: this compound belongs to the biphenyl family, featuring two phenyl rings connected by a single bond. The presence of two carboxylic acid groups at the 2,2' positions of the biphenyl system imparts unique conformational flexibility to the molecule, influencing its interactions with other molecules. [, ]

A: Modifying the this compound structure with various substituents can significantly alter its properties. For instance, introducing electron-withdrawing groups like nitro groups can impact the molecule's acidity, reactivity, and biological activity. [, ] Conversely, electron-donating substituents like methoxy groups can have different effects. [, ]

A: Yes, this compound, a downstream metabolite in the phenanthrene degradation pathway, serves as a dependable indicator of phenanthrene metabolism in environments where microbial communities thrive. [, ]

A: Polyporus sp. utilize a combination of enzymes, including phenoloxidases and dioxygenases, to degrade phenanthrene. [] One identified pathway involves the initial attack at the C9 and C10 positions of phenanthrene, leading to the formation of this compound as a key intermediate. [, ]

A: Yes, this compound acts as a versatile bridging ligand in coordination polymers due to its ability to bind metal ions through its carboxylate groups. The structural diversity observed in this compound-based coordination polymers arises from the molecule's conformational flexibility and the potential for various coordination modes. [, , ]

A: Alkyl esters of this compound have been investigated for their potential as plasticizers. [] Additionally, alkyd resins derived from diphenic anhydride exhibit properties comparable to phthalic alkyds, suggesting potential applications in polymer chemistry. []

A: Exploring the potential of this compound in the development of metal-organic frameworks (MOFs) for applications such as gas storage, separation, and catalysis presents exciting opportunities. [] Further investigations into the biodegradation pathways of this compound and its derivatives are crucial for understanding its environmental fate and potential risks. [] Additionally, exploring the impact of different substituents on the properties of this compound derivatives could lead to the discovery of novel materials with tailored properties. [, ]

A: Computational methods like molecular modeling, docking studies, and density functional theory (DFT) calculations can aid in understanding the structural properties, conformational preferences, and reactivity of this compound and its derivatives. These tools can predict molecular interactions, elucidate reaction mechanisms, and guide the design of novel materials with specific properties. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.